

# What is N-3-Hydroxydecanoyl-L-homoserine lactone

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## Compound of Interest

Compound Name: *N-3-Hydroxydecanoyl-L-homoserine lactone*

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<An In-depth Technical Guide to **N-3-Hydroxydecanoyl-L-homoserine lactone** (3-OH-C10-HSL)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-3-Hydroxydecanoyl-L-homoserine lactone**, abbreviated as 3-OH-C10-HSL, is a crucial signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing.[1][2][3] This network enables bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3] As a member of the N-acyl-homoserine lactone (AHL) family, 3-OH-C10-HSL acts as an autoinducer, diffusing into the environment and interacting with specific intracellular receptors to trigger a cascade of gene regulation once a critical concentration is reached.[2][4] Understanding the technical aspects of 3-OH-C10-HSL is paramount for developing novel strategies to combat bacterial infections and manipulate microbial communities.

## Chemical and Physical Properties

3-OH-C10-HSL is an amphipathic molecule, possessing both a hydrophilic homoserine lactone ring and a hydrophobic acyl side chain.[2] This structure is fundamental to its ability to diffuse across bacterial membranes.

Property	Data	Reference
Chemical Formula	C <sub>14</sub> H <sub>25</sub> NO <sub>4</sub>	[2][5][6][7]
Molecular Weight	271.4 g/mol	[2][3][5][6][7]
CAS Number	192883-12-8	[1][3][7]
Formal Name	3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamide	[7]
Appearance	Solid	[3][6]
Solubility	Soluble in Acetonitrile, DMF, and DMSO	[5][6][7]
Storage Conditions	-20°C, airtight, and dry for long-term stability (stable for at least 2 years)	[1][3][5]

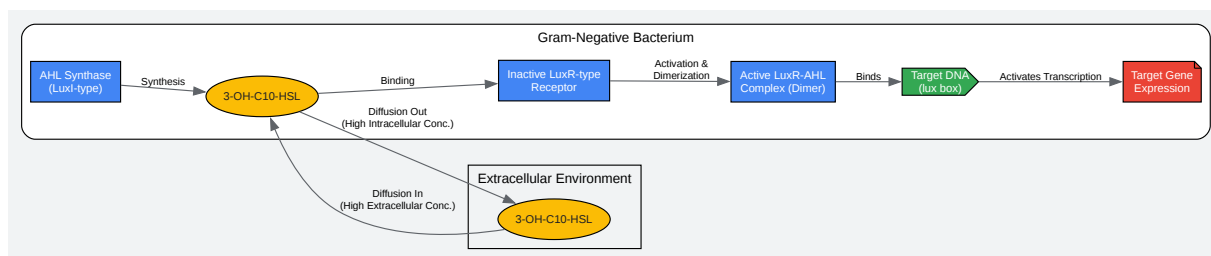
## Biological Role and Signaling Pathway

### Function in Quorum Sensing

3-OH-C10-HSL is a key signaling molecule in the quorum-sensing circuits of various Gram-negative bacteria, including species of *Pseudomonas* and *Burkholderia*. [7][8][9] It is synthesized by enzymes homologous to LuxI and, upon reaching a threshold concentration, binds to its cognate intracellular receptor, a transcriptional regulator of the LuxR family. [4][10][11] This binding event typically induces a conformational change in the LuxR-type protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. [10][12] This interaction activates the transcription of genes responsible for a variety of collective behaviors.

### Generalized 3-OH-C10-HSL Signaling Pathway

The signaling cascade initiated by 3-OH-C10-HSL is a cornerstone of bacterial coordination. The process, from synthesis to gene activation, allows for a synchronized response to changes in population density.



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Caption: Generalized signaling pathway of **N-3-Hydroxydecanoyl-L-homoserine lactone** in quorum sensing.

## Quantitative Aspects of 3-OH-C10-HSL Activity

The efficacy of 3-OH-C10-HSL in activating its corresponding signaling pathway is concentration-dependent. While specific binding affinities and effective concentrations can vary between different bacterial species and their specific LuxR-type receptors, some quantitative data has been reported.

Parameter	Value	Context	Reference
EC <sub>50</sub>	0.6 $\mu$ M	Activation of SdiA, a LuxR homolog in <i>S. enterica</i>	[5][6]

## Experimental Protocols

Precise and reproducible experimental methods are critical for studying 3-OH-C10-HSL and its role in quorum sensing. Below are outlines of key protocols.

## Extraction of 3-OH-C10-HSL from Bacterial Cultures

This protocol describes a general method for isolating AHLs from bacterial supernatant.

- **Culture Growth:** Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically late exponential or stationary phase, when AHL production is maximal).
- **Cell Removal:** Pellet the bacterial cells by centrifugation.
- **Supernatant Collection:** Carefully decant the cell-free supernatant.
- **Solvent Extraction:** Extract the supernatant with an equal volume of an appropriate organic solvent, such as acidified ethyl acetate. This should be repeated 2-3 times to ensure complete extraction.
- **Drying:** Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
- **Reconstitution:** Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for subsequent analysis.

## Detection and Quantification of 3-OH-C10-HSL

Several methods can be employed for the detection and quantification of 3-OH-C10-HSL.

- **Thin-Layer Chromatography (TLC):**
  - Spot the extracted sample onto a C18 reversed-phase TLC plate.[\[8\]](#)
  - Develop the plate in a methanol:water solvent system (e.g., 70:30 vol/vol).[\[8\]](#)
  - After drying, overlay the plate with a reporter strain that produces a visible pigment (e.g., *Chromobacterium violaceum* CV026) or expresses a reporter gene (e.g., *Agrobacterium tumefaciens* NTL4 with a lacZ reporter) in response to AHLs.[\[8\]](#)
  - Incubate the plate and observe for the appearance of colored spots, indicating the presence of AHLs.[\[8\]](#) The location and intensity of the spots can be compared to synthetic

standards.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
  - Inject the reconstituted extract into an HPLC system coupled with a mass spectrometer.
  - Separate the components of the extract using a reversed-phase column and a suitable gradient of solvents (e.g., water and acetonitrile with formic acid).
  - Detect the  $m/z$  of the eluting compounds. For 3-OH-C10-HSL, the parent ion  $[M+H]^+$  is approximately  $m/z$  272.[\[13\]](#)
  - Confirm the identity of the molecule through tandem mass spectrometry (MS/MS) by comparing the fragmentation pattern to that of a synthetic standard.[\[8\]](#)

## Bioassays for 3-OH-C10-HSL Activity

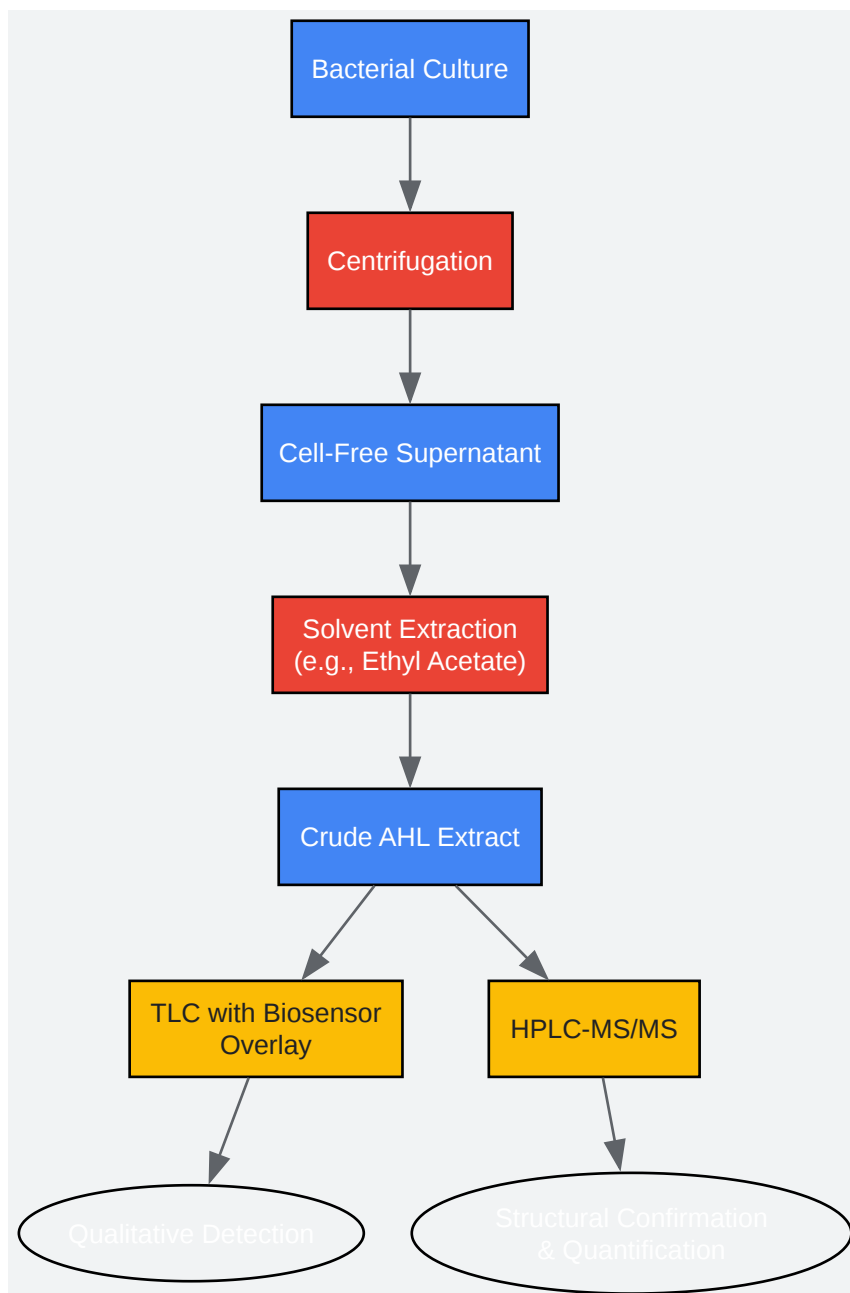
Bioassays are essential for determining the biological activity of 3-OH-C10-HSL.

- Whole-Cell Biosensor Assay:
  - Prepare agar plates containing a suitable growth medium.
  - Spread a lawn of a reporter bacterial strain (e.g., *A. tumefaciens* A136) on the plates.[\[14\]](#)
  - Apply a known amount of the 3-OH-C10-HSL sample (or extract) to a sterile filter paper disc and place it on the bacterial lawn.[\[14\]](#)
  - Incubate the plates and measure the diameter of the colored halo or the zone of reporter gene expression around the disc.[\[14\]](#)
- Cell-Free Biosensor Assay:
  - Prepare a cell-free lysate from a biosensor strain that expresses a reporter enzyme (e.g.,  $\beta$ -galactosidase) in response to AHLs.[\[15\]](#)
  - In a microplate, combine the cell-free lysate with the 3-OH-C10-HSL sample.[\[16\]](#)
  - Add a chromogenic or luminescent substrate for the reporter enzyme.[\[15\]](#)[\[16\]](#)

- Measure the resulting color change or light emission using a plate reader. This method is often faster and more sensitive than whole-cell assays.[15]

## Experimental Workflow for Detection and Quantification

The following diagram illustrates a typical workflow for the analysis of 3-OH-C10-HSL from a bacterial sample.



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Caption: A standard experimental workflow for the detection and quantification of 3-OH-C10-HSL.

## Conclusion

**N-3-Hydroxydecanoyl-L-homoserine lactone** is a pivotal molecule in bacterial quorum sensing, with significant implications for pathogenesis and microbial ecology. A thorough understanding of its chemical properties, biological functions, and the experimental methodologies used to study it is essential for researchers in microbiology, drug discovery, and biotechnology. The protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating area of cell-to-cell communication.

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